molecular formula C19H21IN4O2S B2936103 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052409-46-7

1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No. B2936103
CAS RN: 1052409-46-7
M. Wt: 496.37
InChI Key: NRMIIKXXFHTOSF-UHFFFAOYSA-N
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Description

The compound “5-Chloro-2-methoxy-N- 2- (4-sulfamoylphenyl)ethyl benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .


Synthesis Analysis

Glyburide, a second-generation drug, has a more complex structure in the sulfonylamide region of the molecule into which an additional pharmacophore group is added .


Molecular Structure Analysis

The molecular weight of a related compound, “4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide”, is 368.84 .


Chemical Reactions Analysis

Glyburide may be used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations .


Physical And Chemical Properties Analysis

Glibenclamide, a related compound, is known for its poor water solubility and shows a delayed resolution .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The study by Kurihara et al. (1991) discusses the Meisenheimer rearrangement of 2-Ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-Oxides, leading to the formation of complex indole structures. This reaction pathway highlights the potential for synthesizing novel indole derivatives, which could be relevant to the synthesis or modification of the compound (Kurihara et al., 1991).

Catalytic Applications

  • Xu et al. (2018) explored Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation. This study showcases the potential for using catalytic processes to facilitate the formation of complex molecules, potentially including the synthesis of compounds similar to the one of interest (Xu et al., 2018).

Antimicrobial Activity

  • Shakir et al. (2020) reported on the synthesis, antibacterial activity, and molecular docking study of novel benzoxazine derivatives, illustrating how structural modifications can influence antimicrobial properties. This insight could be relevant for designing derivatives of the given compound for potential antibacterial applications (Shakir et al., 2020).

Physicochemical Properties

  • Sawale et al. (2016) investigated the molar refraction and polarizability of a structurally related antiemetic drug, providing a basis for understanding how structural features impact the physicochemical properties of similar compounds (Sawale et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate”, indicates that it is not a hazardous substance according to GHS .

Future Directions

These secondary standards are qualified as Certified Reference Materials. They are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

properties

IUPAC Name

[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.HI/c1-25-16-9-5-3-7-14(16)18(24)22-10-11-23-12-17(26-19(20)21)13-6-2-4-8-15(13)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMIIKXXFHTOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

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